4-fluoro-N-(2,4,5-trichlorophenyl)benzamide is a synthetic organic compound characterized by its unique structure and potential applications in medicinal chemistry. The compound features a fluorine atom at the para position of the benzamide moiety, and a 2,4,5-trichlorophenyl group attached to the nitrogen atom of the amide. This specific arrangement contributes to its biological activity and chemical properties.
The compound can be synthesized through various methods, primarily involving reactions between specific chlorinated anilines and benzoyl chlorides. It is commercially available from chemical suppliers for research purposes.
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide belongs to the class of benzamides, which are compounds containing a benzene ring attached to a carbonyl group (amide). Its classification is significant in understanding its reactivity and interactions in biological systems.
The synthesis of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide typically involves the following steps:
The molecular formula of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide is . Its structural features include:
C1=CC=C(C=C1)C(=O)N(C2=C(C(=C(C=C2Cl)Cl)Cl)F)C
DYDQGDKKECDJAS-UHFFFAOYSA-N
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide can undergo several chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions. For instance, using strong bases or acids can lead to different pathways and products.
The mechanism of action for 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide often involves its interaction with specific enzymes or receptors in biological systems. The fluorine and chlorine atoms are believed to enhance binding affinity due to their electronegative nature, which can stabilize interactions with target sites.
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide has several notable applications:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5